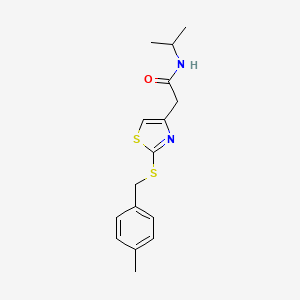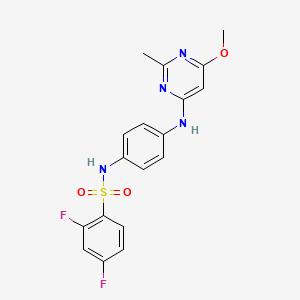![molecular formula C21H18N6OS B2924692 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 941906-04-3](/img/structure/B2924692.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a phenyl group, and a 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety. These moieties are common in many pharmaceutical compounds due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the 3,4-dihydroquinolin-1(2H)-yl moiety with the 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety, possibly through a thioether linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic analyses (IR, NMR, and EI-MS) as part of the synthesis process .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 3,4-dihydroquinolin-1(2H)-yl, phenyl, and 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moieties. Each of these groups has distinct reactivity patterns that could be exploited in further chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and lipophilicity, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Diastereoselective Synthesis of Functionalized Azepino[1,2‐b]isoquinolines : A study outlined the synthesis of 1,3-disubstituted tetrahydro-oxazolo-isoquinolinones from phenylalanine using Katritzky’s benzotriazole method, highlighting techniques relevant for the synthesis of complex heterocycles which could be applicable to compounds like the one (Koepler et al., 2004).
Non-cyanide Synthesis of Isoquinoline Derivatives : Demonstrated a one-pot synthesis approach for isoquinoline derivatives, providing insights into non-cyanide methods that might be applicable for synthesizing compounds with similar structural complexity (Kopchuk et al., 2017).
Antituberculosis and Cytotoxicity Studies of Quinoline Derivatives : A series of heteroarylthioquinoline derivatives were synthesized and screened for in vitro antituberculosis activity and cytotoxicity, indicating the potential of structurally similar compounds for therapeutic applications (Chitra et al., 2011).
Potential Biological Activities
Antioxidant and Anticancer Activity of Novel Derivatives : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant and anticancer activities, suggesting that compounds with similar functional groups may also possess bioactive properties (Tumosienė et al., 2020).
Synthesis of Functionalized Dihydropyrimidinones and Polyhydroquinolines : This study on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide highlights a method that could be relevant for constructing compounds with intricate structures and potential biological activities (Guggilapu et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-18(26-12-6-8-15-7-4-5-11-17(15)26)13-29-21-19-20(22-14-23-21)27(25-24-19)16-9-2-1-3-10-16/h1-5,7,9-11,14H,6,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBWFCVAQZELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

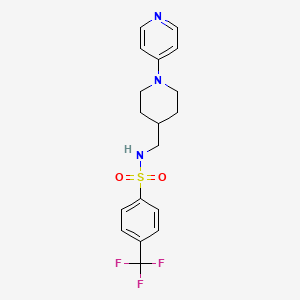
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)
![N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2924612.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)

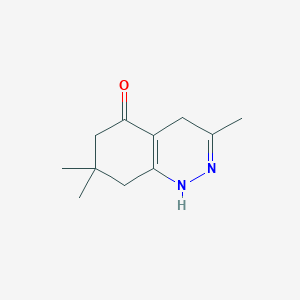
![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)
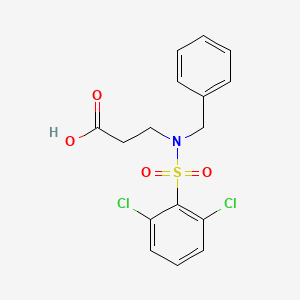
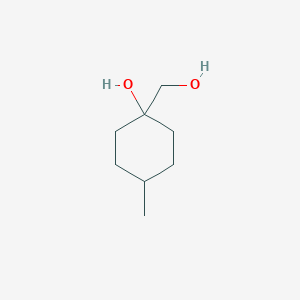
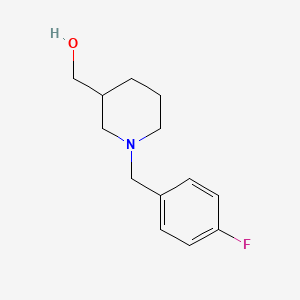
![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)
